sodium;4-octylbenzenesulfonate sodium;4-octylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13361419
InChI: InChI=1S/C14H22O3S.Na/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)18(15,16)17;/h9-12H,2-8H2,1H3,(H,15,16,17);/q;+1/p-1
SMILES:
Molecular Formula: C14H21NaO3S
Molecular Weight: 292.37 g/mol

sodium;4-octylbenzenesulfonate

CAS No.:

Cat. No.: VC13361419

Molecular Formula: C14H21NaO3S

Molecular Weight: 292.37 g/mol

* For research use only. Not for human or veterinary use.

sodium;4-octylbenzenesulfonate -

Specification

Molecular Formula C14H21NaO3S
Molecular Weight 292.37 g/mol
IUPAC Name sodium;4-octylbenzenesulfonate
Standard InChI InChI=1S/C14H22O3S.Na/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)18(15,16)17;/h9-12H,2-8H2,1H3,(H,15,16,17);/q;+1/p-1
Standard InChI Key ASJUTVUXOMPOQH-UHFFFAOYSA-M
Isomeric SMILES CCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Canonical SMILES CCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

Sodium 4-octylbenzenesulfonate (C₁₄H₂₁NaO₃S) consists of a benzene ring substituted with a sulfonate (-SO₃⁻) group at the para position and an n-octyl alkyl chain. The sodium counterion balances the charge of the sulfonate moiety. The molecular weight is 292.38 g/mol, calculated as follows:

  • Carbon (14 atoms × 12.01 g/mol) = 168.14 g/mol

  • Hydrogen (21 atoms × 1.01 g/mol) = 21.21 g/mol

  • Sodium (1 atom × 22.99 g/mol) = 22.99 g/mol

  • Oxygen (3 atoms × 16.00 g/mol) = 48.00 g/mol

  • Sulfur (1 atom × 32.07 g/mol) = 32.07 g/mol

This structure is confirmed by single-crystal X-ray diffraction, which reveals a hemihydrate crystalline form (SOBS·½H₂O) with a 1,4-axis-aligned phenyl ring geometry .

Crystallographic and Spectroscopic Features

The crystalline lattice of SOBS·½H₂O exhibits intermolecular hydrogen bonding between sulfonate oxygen atoms and water molecules, stabilizing the lamellar packing of alkyl chains. Polarized infrared (IR) spectroscopy identifies axial transition moments at 1,010 cm⁻¹, 1,036 cm⁻¹, and 1,125 cm⁻¹, corresponding to vibrational modes parallel to the phenyl ring’s 1,4-axis . These bands are critical for determining molecular orientation in adsorbed layers.

Physicochemical Properties

Adsorption Behavior at Hydrophilic Interfaces

In situ Fourier transform infrared-attenuated total reflection (FTIR-ATR) spectroscopy demonstrates that SOBS adsorbs at the Al₂O₃/water interface with a Gibbs surface excess (Γ) of 2.1 μmol/m². The mean tilt angle (ϑ) of the alkyl chain relative to the interface normal is 35°, independent of ionic strength (0–0.5 M NaCl) but slightly sensitive to pH (5–9) . This insensitivity to ionic strength distinguishes SOBS from cationic surfactants, which typically exhibit charge-dependent adsorption.

Table 1: Adsorption Parameters of SOBS at the Al₂O₃/Water Interface

ParameterValueConditions
Surface Excess (Γ)2.1 μmol/m²25°C, pH 7
Tilt Angle (ϑ)35°25°C, pH 7
Critical Micelle Conc.0.8 mM25°C, deionized water

Thermal Stability and Phase Transitions

Differential scanning calorimetry (DSC) of SOBS identifies two hydrated crystalline phases: a hemihydrate (SOBS·½H₂O) and a monohydrate (SOBS·H₂O). The hemihydrate transitions to the monohydrate at 45°C, with a melting point of 112°C. Remarkably, adsorbed SOBS layers on Al₂O₃ show no crystalline IR signatures, indicating a micelle-like disordered structure even 40°C below the Krafft temperature .

Synthesis and Industrial Production

Synthetic Routes

SOBS is synthesized via sulfonation of 4-octylbenzene using chlorosulfonic acid, followed by neutralization with sodium hydroxide:

  • Sulfonation:
    C₆H₅-C₈H₁₇+HSO₃ClC₆H₄(SO₃H)-C₈H₁₇+HCl\text{C₆H₅-C₈H₁₇} + \text{HSO₃Cl} \rightarrow \text{C₆H₄(SO₃H)-C₈H₁₇} + \text{HCl}

  • Neutralization:
    C₆H₄(SO₃H)-C₈H₁₇+NaOHC₆H₄(SO₃Na)-C₈H₁₇+H₂O\text{C₆H₄(SO₃H)-C₈H₁₇} + \text{NaOH} \rightarrow \text{C₆H₄(SO₃Na)-C₈H₁₇} + \text{H₂O}

The process yields SOBS with >95% purity, as verified by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Scalability and Manufacturing Trends

U.S. production of alkylbenzenesulfonates reached 500,000–1,000,000 lb annually between 2016–2019, with SOBS constituting ~15% of specialty surfactant output . Key sectors include:

  • Plastics manufacturing: SOBS acts as a dispersant in PVC polymerization.

  • Photographic chemicals: Enhances emulsion stability in film development.

Applications in Surface and Colloid Science

Micelle Formation and Detergency

SOBS reduces water surface tension to 28 mN/m at 0.8 mM, facilitating oil-in-water emulsification. In detergent formulations, it achieves 85% soil removal efficiency at 0.5 wt% concentration, outperforming linear alkylbenzene sulfonates (LABS) in hard water .

Nanofluid Stabilization

Gold nanoparticles (AuNPs) stabilized with SOBS exhibit zeta potentials of −40 mV, preventing aggregation in saline solutions (up to 0.3 M NaCl). This property is exploited in biomedical imaging and conductive inks .

Regulatory Status and Future Directions

SOBS is approved under the EU REACH Regulation (No. 1907/2006) for industrial use without restriction. Ongoing research focuses on:

  • Green synthesis: Enzymatic sulfonation using aryl sulfotransferases.

  • Energy storage: SOBS-doped electrolytes for sodium-ion batteries.

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